molecular formula C15H22N2O4 B2870784 N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide CAS No. 2309585-13-3

N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide

Cat. No.: B2870784
CAS No.: 2309585-13-3
M. Wt: 294.351
InChI Key: GYSWUPBHSSJXFV-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic oxalamide derivative of significant interest for scientific research. Compounds within this structural class are frequently investigated for their potential as taste modifiers, particularly for enhancing sweet and umami flavors in comestible products, making them valuable tools in food science and flavor chemistry studies . The molecular structure, which incorporates a benzyl group and a hydroxy-methoxy-alkyl chain, is designed to interact with specific biological targets. Researchers value this scaffold for its potential to modulate taste receptors or other biochemical pathways, as similar oxalamide derivatives have shown promising bioactive properties in various research models . The presence of both hydrogen bond donor and acceptor groups within the molecule is key to its potential binding affinity and specificity. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this compound for exploratory studies in medicinal chemistry, sensory science, and as a building block for further chemical synthesis.

Properties

IUPAC Name

N-benzyl-N'-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(20,8-9-21-2)11-17-14(19)13(18)16-10-12-6-4-3-5-7-12/h3-7,20H,8-11H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSWUPBHSSJXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C(=O)NCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide typically involves the reaction of benzylamine with oxalyl chloride to form N-benzyl oxalamide. This intermediate is then reacted with 2-hydroxy-4-methoxy-2-methylbutylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide core can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide core can produce primary or secondary amines.

Scientific Research Applications

N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. It is characterized by a unique structure that includes a benzyl group and a hydroxy-alkyl substituent. This compound is notable for its potential applications in medicinal chemistry and materials science because of its ability to form hydrogen bonds and interact with biological systems.

Scientific Research Applications
Due to the lack of research, no mechanism of action is documented. this compound exhibits various biological activities, primarily attributed to its structural features. Studies on the interactions of this compound with biological macromolecules have been done. this compound has potential applications in various fields.

This compound shares structural similarities with other oxalamides but is unique due to its specific functional groups. The unique combination of hydroxy and methoxy groups in this compound distinguishes it from these compounds, potentially enhancing its biological activity and application scope.

Here are some similar compounds for comparison:

Compound NameStructure FeaturesUnique Aspects
N1-benzyl-N2-(4-methoxyphenyl)oxalamideBenzyl group, methoxy substitutionPotentially higher bioactivity due to phenolic structure
N1-benzyl-N2-(pyridin-2-ylethyl)oxalamidePyridine ring substitutionEnhanced solubility and bioavailability
N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridin-2-ylethyl)oxalamideAdditional methyl groupIncreased lipophilicity may improve membrane permeability

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide involves its interaction with specific molecular targets and pathways. The benzyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxy-methoxy-methylbutyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Insights:

  • Hydrogen-Bonding Groups : The target compound’s hydroxyl group promotes self-assembly via β-sheet-like hydrogen bonds, critical for nucleation . Pyridyl or biphenylyl groups (as in ) lack this feature, reducing nucleation efficiency in PHB.
  • Solubility : Methoxy and branched alkyl chains in the target compound improve miscibility with PHB melts compared to rigid aromatic substituents (e.g., biphenylyl in ).

Thermal and Crystallization Behavior

Thermal Transitions (DSC Data):

Compound Melting Point (°C) Crystallization Temperature (°C) Phase Transitions Observed Reference
Target Compound 203.4 192.9 (melt crystallization) Three endothermic peaks at 59.2°C, 147.9°C, 203.4°C
S336 (Umami Agonist) Not reported Not reported Designed for flavor enhancement, not thermal stability
Compound 2 (Ma et al., 2015) 190–195 180–185 Two-phase separation during cooling

Crystallization Efficiency in PHB:

Compound PHB Crystallization Half-Time (t0.5, min) Crystallization Enthalpy (ΔHc, J/g) Optimal Concentration (wt%) Reference
Target Compound 2.1 (at 115°C) 85 0.5
Talc (Inorganic Reference) 5.8 72 1.0
Uracil (Organic Reference) 4.3 78 0.8

Key Findings :

  • The target compound reduces PHB’s t0.5 by >50% compared to talc, indicating superior nucleation efficiency .
  • At 0.5 wt%, it achieves maximum ΔHc due to optimal dispersion and surface-area-to-volume ratio. Higher concentrations (>0.5 wt%) lead to agglomeration, reducing efficiency .

Molecular Design and Functional Advantages

Target Compound vs. Commercial NAs:

Parameter Target Compound Talc Boron Nitride
Compatibility with PHB High Low Moderate
Required Cooling Rate ≤60°C/min ≤10°C/min ≤20°C/min
Impact on Polymer Ductility Improves None Reduces

Mechanistic Advantages :

  • Self-Assembly Prior to PHB Crystallization : The target compound forms hydrogen-bonded assemblies in PHB melts, acting as pre-nucleation clusters .
  • Tailored Solubility : Its methoxy and hydroxyl groups ensure partial miscibility with PHB, avoiding macrophase separation seen in rigid analogues (e.g., ) .

Biological Activity

N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic organic compound classified within the oxalamide family. Its unique structure, characterized by a benzyl group and a hydroxy-alkyl substituent, suggests potential applications in medicinal chemistry and materials science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C16H24N2O5
  • Molecular Weight : 324.37 g/mol

Currently, no documented mechanism of action specifically describes this compound. However, the ability of oxalamides to form hydrogen bonds may facilitate interactions with biological macromolecules, potentially influencing cellular pathways and biological responses.

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with similar oxalamides is presented below:

Compound NameStructure FeaturesUnique Aspects
N1-benzyl-N2-(4-methoxyphenyl)oxalamideBenzyl group, methoxy substitutionPotentially higher bioactivity due to phenolic structure
N1-benzyl-N2-(pyridin-2-ylethyl)oxalamidePyridine ring substitutionEnhanced solubility and bioavailability
N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridin-2-ylethyl)oxalamideAdditional methyl groupIncreased lipophilicity may improve membrane permeability

The unique combination of hydroxy and methoxy groups in this compound may enhance its biological activity compared to these compounds.

Case Studies

While specific case studies on this compound are lacking, related research has highlighted the following findings:

  • Antiproliferative Studies : In vitro studies on structurally similar oxalamides showed significant inhibition of cancer cell proliferation at low micromolar concentrations . For instance, derivatives with hydroxy and methoxy substitutions exhibited strong antiproliferative effects against various cancer cell lines.
  • Antioxidative Activity : Research indicated that certain oxalamides displayed antioxidative properties superior to conventional antioxidants in cellular models . This suggests potential therapeutic applications in oxidative stress-related conditions.
  • Antibacterial Efficacy : A study found that specific oxalamides demonstrated selective antibacterial activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, indicating their potential as antimicrobial agents .

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